molecular formula C6H14ClNO B7980793 (2R,5S)-2,5-Dimethylmorpholine hydrochloride

(2R,5S)-2,5-Dimethylmorpholine hydrochloride

Cat. No.: B7980793
M. Wt: 151.63 g/mol
InChI Key: UIHUHFHYLUKRBX-RIHPBJNCSA-N
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Description

(2R,5S)-2,5-Dimethylmorpholine hydrochloride: is a chemical compound belonging to the class of organic compounds known as morpholines. These compounds are characterized by a six-membered ring containing one oxygen atom and five carbon atoms. The specific stereochemistry of this compound makes it distinct and useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,5S)-2,5-Dimethylmorpholine hydrochloride typically involves the following steps:

  • Starting Material: The synthesis begins with a suitable starting material, such as 2,5-dimethylmorpholine.

  • Chiral Resolution: The chiral centers in the molecule are resolved using chiral resolution agents to obtain the (2R,5S) isomer.

  • Hydrochloride Formation: The resolved compound is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to achieve the desired quality.

Chemical Reactions Analysis

(2R,5S)-2,5-Dimethylmorpholine hydrochloride: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as aldehydes or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine.

  • Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various substituted morpholines.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Aldehydes, ketones, and carboxylic acids.

  • Reduction Products: Primary amines.

  • Substitution Products: Various substituted morpholines.

Scientific Research Applications

(2R,5S)-2,5-Dimethylmorpholine hydrochloride: has several scientific research applications, including:

  • Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

  • Biology: The compound is utilized in the study of biological systems and as a potential inhibitor in enzyme assays.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2R,5S)-2,5-Dimethylmorpholine hydrochloride exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent reaction. The molecular targets and pathways involved vary based on the biological system or chemical process being studied.

Comparison with Similar Compounds

(2R,5S)-2,5-Dimethylmorpholine hydrochloride: is compared with other similar compounds, such as:

  • 2,5-Dimethylmorpholine: The parent compound without the hydrochloride group.

  • Morpholine: A simpler morpholine derivative without methyl groups.

  • Other Chiral Morpholines: Compounds with different stereochemistry.

The uniqueness of this compound lies in its specific stereochemistry, which can lead to different biological and chemical properties compared to its analogs.

Conclusion

This compound: is a versatile compound with significant applications in scientific research and industry. Its unique stereochemistry and reactivity make it a valuable tool in various fields, from organic synthesis to drug discovery.

Properties

IUPAC Name

(2R,5S)-2,5-dimethylmorpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-5-4-8-6(2)3-7-5;/h5-7H,3-4H2,1-2H3;1H/t5-,6+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHUHFHYLUKRBX-RIHPBJNCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CO1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN[C@H](CO1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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